![molecular formula C4H10ClNO2 B555160 Methyl 3-aminopropionate hydrochloride CAS No. 3196-73-4](/img/structure/B555160.png)
Methyl 3-aminopropionate hydrochloride
Overview
Description
“Methyl 3-aminopropionate hydrochloride” is also known as “β-Alanine methyl ester hydrochloride”. It has a linear formula of NH2CH2CH2COOCH3 · HCl and a CAS Number of 3196-73-4 . It is an intermediate in the synthesis of Trichostatin A and Trapoxin B as histone deacetylase inhibitors .
Synthesis Analysis
“Methyl 3-aminopropionate hydrochloride” is prepared by the esterification of Β-Alanine . The synthesis involves two stages. In the first stage, methanol reacts with thionyl chloride for 1 hour under cooling conditions. In the second stage, 3-amino propanoic acid is added and the mixture is kept at 20 - 66°C for 6.5 hours .Molecular Structure Analysis
The molecular formula of “Methyl 3-aminopropionate hydrochloride” is C4H10ClNO2. It has a molecular weight of 139.58 .Chemical Reactions Analysis
“Methyl 3-aminopropionate hydrochloride” can be used in the synthesis of bidentate pyridine-acid ligand . It is also used as an intermediate in the synthesis of Trichostatin A and Trapoxin B as histone deacetylase inhibitors .Physical And Chemical Properties Analysis
“Methyl 3-aminopropionate hydrochloride” appears as a white to off-white crystalline powder . It has a melting point of 103-105 °C. It is slightly soluble in DMSO, Methanol, and Water. It should be stored at a temperature of 2-8°C .Scientific Research Applications
Hypotensive Properties : A study by Biggs, Coutts, Selley, and Towill (1972) explored substituted methyl 3-aminopropionates for their ability to lower blood pressure in rats, finding many compounds with hypotensive properties but of short duration【Biggs et al., 1972】.
Chemical Synthesis : Egbertson, Homnick, and Hartman (1993) described a two-step selective protection of 2,3-diaminopropionic acid, producing diaminopropionic acid methyl ester hydrochloride with high enantiomeric excess【Egbertson et al., 1993】.
Synthesis of Esters : Tang Gui-hong (2010) conducted a study on synthesizing a series of 3-(1-alkylpyrrole-2-carbonyl)aminopropionic acid esters through alkylation of methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate【Tang Gui-hong, 2010】.
Antiseizure Activities : Tan, Wainman, and Weaver (2003) proposed a treatment for epilepsy based on analogues of 3-aminopropionic acid, finding that N-terminus substitution confers significant antiseizure activity, particularly against pilocarpine-induced seizures【Tan et al., 2003】.
Biocatalysis in Drug Research : Yi Li et al. (2013) used S-3-amino-3-phenylpropionic acid, a derivative of 3-aminopropionic acid, in the synthesis of S-dapoxetine, a treatment for premature ejaculation, through biocatalysis with Methylobacterium oryzae【Yi Li et al., 2013】.
Ionotropic Glutamate Receptors in Aging : Nicolle, Bizon, and Gallagher (1996) examined the role of ionotropic glutamate receptors in aging, using ligands like alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate in Long-Evans rats【Nicolle et al., 1996】.
Synthesis of Polyester and Copolyesters : Chonghui Wang and Shigeo Nakamura (1994) synthesized N,N-di(2-hydroxyethyl)-3-aminopropionic acid for the preparation of polyesters having amino acid moieties in the main chain【Chonghui Wang and Nakamura, 1994】.
Linker System in Prodrug Design : Ge, Wu, Zhang, and Hu (2009) designed a novel linker system based on 3-aminoxypropionate for drug release through proteolysis and intramolecular cyclization【Ge et al., 2009】.
Safety and Hazards
“Methyl 3-aminopropionate hydrochloride” may cause respiratory irritation, serious eye irritation, and skin irritation. It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapours/spray. Protective gloves, protective clothing, eye protection, and face protection should be worn while handling it .
Mechanism of Action
Target of Action
Methyl 3-aminopropionate hydrochloride, also known as β-Alanine methyl ester hydrochloride, is a derivative of β-Alanine As a derivative of β-alanine, it may interact with the same targets as β-alanine, which include enzymes and receptors involved in various biochemical pathways .
Mode of Action
It is prepared by esterification of β-alanine As an ester of β-Alanine, it may share similar biochemical interactions
Biochemical Pathways
Methyl 3-aminopropionate hydrochloride is used in the synthesis of bidentate pyridine-acid ligand . This suggests that it may play a role in the biochemical pathways involved in ligand synthesis and binding.
Result of Action
As it is used in the synthesis of bidentate pyridine-acid ligand , it may contribute to the properties and functions of the resulting compound.
Action Environment
It is known that the compound should be stored at 2-8°c, away from moisture , suggesting that temperature and humidity may affect its stability.
properties
IUPAC Name |
methyl 3-aminopropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-7-4(6)2-3-5;/h2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGRZDJXVKFLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370492 | |
Record name | Methyl 3-aminopropionate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminopropionate hydrochloride | |
CAS RN |
3196-73-4 | |
Record name | 3196-73-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-aminopropionate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-aminopropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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